molecular formula C9H10ClNO B13251449 1-(2-Amino-5-chlorophenyl)propan-1-one

1-(2-Amino-5-chlorophenyl)propan-1-one

Cat. No.: B13251449
M. Wt: 183.63 g/mol
InChI Key: SQSVDTNFHYBJKK-UHFFFAOYSA-N
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Description

1-(2-Amino-5-chlorophenyl)propan-1-one is an organic compound with the molecular formula C9H10ClNO and a molecular weight of 183.63 g/mol It is a substituted phenylpropanone derivative, characterized by the presence of an amino group and a chlorine atom on the phenyl ring

Preparation Methods

The synthesis of 1-(2-Amino-5-chlorophenyl)propan-1-one can be achieved through several routes. One common method involves the reduction of 1-(5-chloro-2-nitrophenyl)propan-1-one using iron powder and ammonium chloride in ethanol at 90°C for 30 minutes . The reaction mixture is then filtered, and the product is purified through silica gel chromatography. Industrial production methods may involve similar reduction processes but on a larger scale, utilizing more efficient catalysts and reaction conditions to optimize yield and purity.

Chemical Reactions Analysis

1-(2-Amino-5-chlorophenyl)propan-1-one undergoes various types of chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-Amino-5-chlorophenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects . The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

1-(2-Amino-5-chlorophenyl)propan-1-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

1-(2-amino-5-chlorophenyl)propan-1-one

InChI

InChI=1S/C9H10ClNO/c1-2-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2,11H2,1H3

InChI Key

SQSVDTNFHYBJKK-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)Cl)N

Origin of Product

United States

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